![molecular formula C11H11ClN2OS B2618367 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine CAS No. 2138027-36-6](/img/structure/B2618367.png)
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine
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Overview
Description
“4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine” is a chemical compound with the CAS Number: 2138027-36-6 . It has a molecular weight of 254.74 . The IUPAC name for this compound is 4-(5-chlorothieno[3,2-b]pyridin-7-yl)morpholine .
Molecular Structure Analysis
The InChI code for “4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine” is 1S/C11H11ClN2OS/c12-10-7-9(14-2-4-15-5-3-14)11-8(13-10)1-6-16-11/h1,6-7H,2-5H2 .Scientific Research Applications
Chemical Synthesis
“4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine” is a chemical compound with the CAS Number: 2138027-36-6 . It is used in chemical synthesis as a building block for the creation of more complex molecules .
Anti-Microbial Activity
A study published in the Russian Journal of General Chemistry has reported the anti-microbial activity of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives . Although it’s not explicitly stated that “4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine” was used in this study, it’s plausible that similar compounds could exhibit anti-microbial properties.
Docking Studies
The same study also conducted docking studies of these compounds against the acetyl-CoA carboxylase enzyme . This kind of study is important in drug discovery as it helps to predict how a compound will interact with a target protein.
Anti-Fungal Activity
The synthesized compounds were also tested for their in vitro anti-fungal activity on Aspergillus niger and Fusarium oxysporum . Some of the compounds demonstrated moderate activity, and two products exhibited good anti-fungal activity .
Safety And Hazards
properties
IUPAC Name |
4-(5-chlorothieno[3,2-b]pyridin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-7-9(14-2-4-15-5-3-14)11-8(13-10)1-6-16-11/h1,6-7H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKGARGEGIQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine |
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